

Performance comparison of Isomalt (Standard) with other polyols in tablet formulation

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Compound of Interest

Compound Name: *Isomalt (Standard)*

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Isomalt in Tablet Formulations: A Performance Comparison with Other Polyols

In the realm of pharmaceutical tablet manufacturing, the choice of excipients is paramount to ensuring the final product's stability, efficacy, and patient compliance. Among the various available filler-binders, polyols, or sugar alcohols, have garnered significant attention due to their versatility and favorable characteristics. This guide provides a detailed performance comparison of **Isomalt (Standard)** with other commonly used polyols such as mannitol, sorbitol, and xylitol in tablet formulations. The comparison is based on key tableting properties, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their formulation needs.

Executive Summary

Isomalt demonstrates excellent potential as a filler-binder in tablet formulations, particularly for direct compression applications. It offers a unique combination of good flowability, high compressibility, and low hygroscopicity. Compared to other polyols, Isomalt formulations can yield tablets with high hardness and low friability, while maintaining rapid disintegration and dissolution rates. While mannitol also presents as a strong candidate with faster disintegration times, it may be associated with greater adhesion issues during tableting compared to Isomalt. [1][2] The choice between Isomalt and other polyols will ultimately depend on the specific requirements of the active pharmaceutical ingredient (API) and the desired final dosage form characteristics.

Comparative Performance Data

The following tables summarize the quantitative data from various studies, comparing the performance of Isomalt with other polyols across several key tablet quality attributes.

Table 1: Physical Properties of Polyols for Direct Compression

Polyol	Bulk Density (g/mL)	Tapped Density (g/mL)	Carr's Index (%)	Hausner Ratio
Isomalt	0.45 ± 0.007	0.50 ± 0.009	9.43 ± 2.17	1.10 ± 0.026
Physical Mixture*	0.50 ± 0.004	0.66 ± 0.008	24.86 ± 0.23	1.33 ± 0.004
Co-processed Isomalt	0.55 ± 0.006	0.61 ± 0.007	9.203 ± 0.097	1.10 ± 0.001

*Physical mixture consists of Isomalt, crospovidone, and PEG 4000.[3] Data presented as mean ± standard deviation.

Table 2: Tablet Mechanical Properties (Direct Compression)

Polyol	Compression Force (kN)	Tensile Strength (MPa)	Friability (%)
Isomalt (galenIQ™ 720)	6	~0.6	-
Isomalt (galenIQ™ 720)	8	~0.8	-
Isomalt (galenIQ™ 720)	10	~1.0	-
Isomalt (galenIQ™ 721)	6	~0.7	-
Isomalt (galenIQ™ 721)	8	~0.9	-
Isomalt (galenIQ™ 721)	10	~1.1	-
Isomalt with 20% Paracetamol	-	-	>1 (failed)
Co-processed Isomalt with 20% Paracetamol	-	5.41 ± 0.37 kg/cm ²	0.3122

Tensile strength data for galenIQ™ types are approximated from graphical representations.[4]

Friability and hardness for paracetamol tablets are from a separate study.[3]

Table 3: Tablet Disintegration Time (Direct Compression)

Polyol / Formulation	Compression Force (kN)	Lubricant	Disintegration Time (s)
Isomalt (galenIQ™ 720)	8	None	~150
Isomalt (galenIQ™ 720)	8	0.5% Mg Stearate	~120
Isomalt (galenIQ™ 721)	8	None	~100
Isomalt (galenIQ™ 721)	8	0.5% Mg Stearate	~125
Isomalt-based tablets (placebo)	-	-	200 - 500
Isomalt with 2% Croscarmellose Sodium	-	-	30 - 40
Isomalt with 3% Crospovidone	-	-	< 20
DC Mannitol with Theophylline	-	-	Faster than DC Isomalt

Disintegration times for galenIQ™ types are approximated from graphical representations.[4]

Data for Isomalt-based and mannitol tablets are from other sources.[1][2][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for tablet formulation using polyols.

Direct Compression (DC) Method

This method involves the direct compaction of a powdered blend of the API and excipients.

- **Blending:** The polyol (e.g., Isomalt, Mannitol), the model drug (e.g., Paracetamol, Theophylline), and a disintegrant (if required) are blended in a high-shear mixer-granulator for a specified duration (e.g., 180 seconds at 250 rpm) to ensure a homogenous mixture.[6]
- **Lubrication:** A lubricant, such as magnesium stearate or sodium stearyl fumarate (typically 0.5% - 1% w/w), is added to the blend and mixed for a shorter period (e.g., 2-5 minutes) to prevent sticking to the tablet press tooling.[4]
- **Compression:** The lubricated blend is then compressed into tablets using a rotary tablet press.[6] Compression forces are varied (e.g., 6, 8, 10 kN) to evaluate the impact on tablet properties.[4]
- **Evaluation:** The resulting tablets are evaluated for various parameters including weight variation, thickness, hardness (crushing strength), friability, and disintegration time according to pharmacopeial standards (e.g., Ph.Eur.).[5]

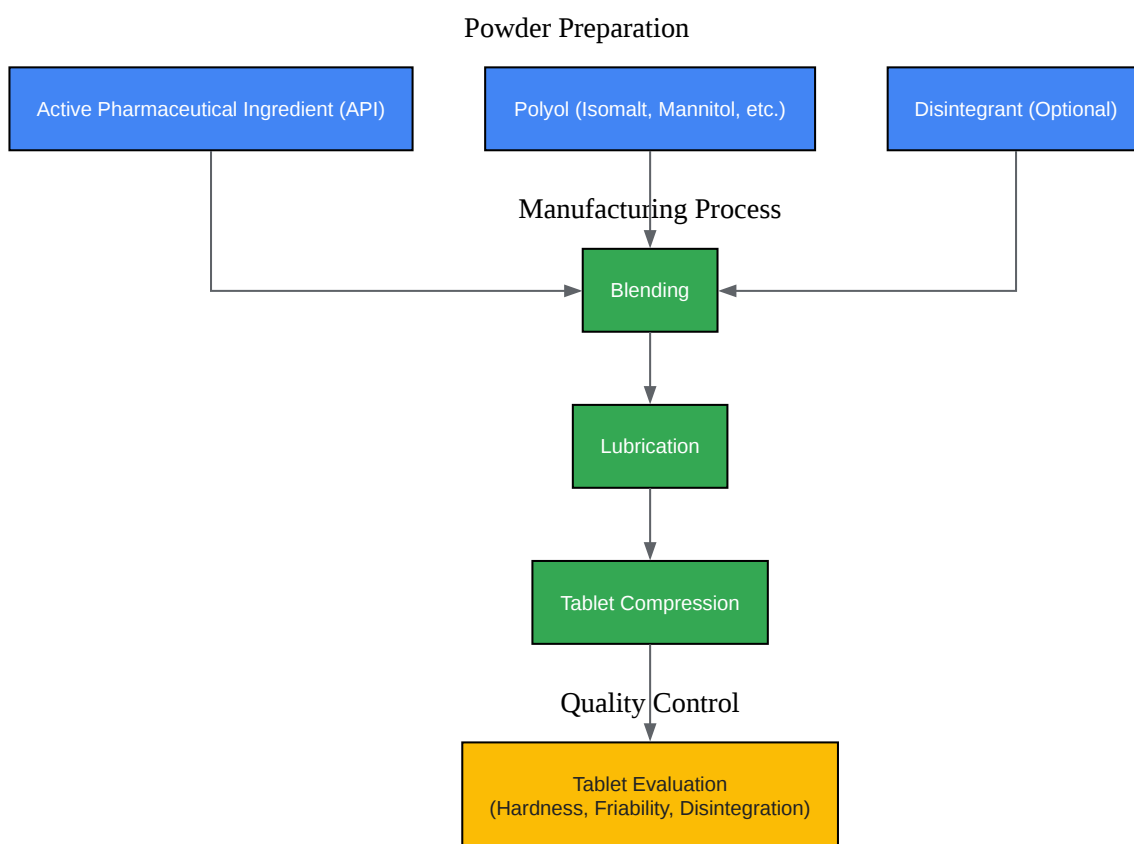
Wet Granulation Method

This method is employed to improve the flow and compression characteristics of the powder blend.

- **Binder Solution Preparation:** A binder solution is prepared by dissolving a binding agent (e.g., Isomalt or PVP) in a suitable solvent (e.g., water).[7]
- **Granulation:** The API and filler (which can also be a polyol) are dry-mixed in a high-shear granulator. The binder solution is then added to the powder blend under continuous mixing to form granules.
- **Drying:** The wet granules are dried in an oven or a fluid bed dryer to a specific moisture content.
- **Sizing:** The dried granules are passed through a sieve to obtain a uniform particle size distribution.
- **Lubrication and Compression:** The sized granules are then lubricated and compressed into tablets as described in the direct compression method.

Visualizing the Process: Experimental Workflows

The following diagrams, generated using Graphviz DOT language, illustrate the logical flow of the tablet manufacturing processes described above.



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Caption: Direct Compression Workflow for Tablet Manufacturing.



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Caption: Wet Granulation Workflow for Tablet Manufacturing.

Conclusion

Isomalt stands out as a robust and versatile excipient for tablet formulations, particularly through the direct compression route. Its excellent flowability and compressibility contribute to the production of mechanically strong tablets. While other polyols like mannitol may offer faster disintegration, Isomalt presents a favorable balance of properties, including reduced adhesion tendency during manufacturing.^{[1][2]} The selection of the most suitable polyol will be guided by the specific drug properties, desired release profile, and manufacturing considerations. This guide provides a foundational comparison to aid in this critical decision-making process.

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